molecular formula C10H13NO B6148426 2-cyclobutoxyaniline CAS No. 1341836-38-1

2-cyclobutoxyaniline

Cat. No.: B6148426
CAS No.: 1341836-38-1
M. Wt: 163.2
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutoxyaniline typically involves the reaction of cyclobutanol with aniline in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cyclobutanol is first converted to cyclobutyl bromide using hydrobromic acid. The cyclobutyl bromide is then reacted with aniline in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as distillation and purification to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

2-Cyclobutoxyaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclobutoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

    2-Methoxyaniline: Similar structure but with a methoxy group instead of a cyclobutoxy group.

    2-Ethoxyaniline: Contains an ethoxy group instead of a cyclobutoxy group.

    2-Propoxyaniline: Features a propoxy group in place of the cyclobutoxy group.

Uniqueness: 2-Cyclobutoxyaniline is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1341836-38-1

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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